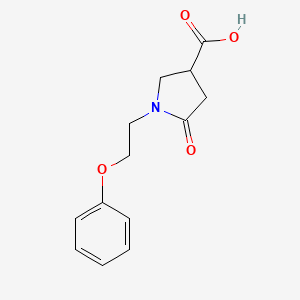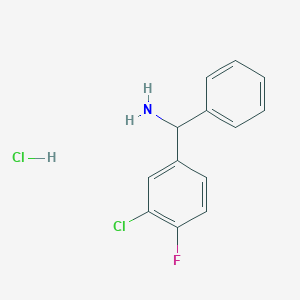
(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride” is a chemical substance with the linear formula ClC6H3(F)OH . It is used in laboratory chemicals . It has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .
Synthesis Analysis
The synthesis of this compound involves a three-step process from readily available starting material . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . The crude compound was crystallized using isopropanol .Molecular Structure Analysis
The molecular structure of this compound has been investigated experimentally . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied .Chemical Reactions Analysis
The compound is considered hazardous and can react with strong oxidizing agents . It is also combustible .Physical and Chemical Properties Analysis
The compound is a liquid and appears clear . It is soluble in most common organic solvents . It has a molecular weight of 146.55 .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Development
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrates high affinity as an orally active neurokinin-1 (h-NK(1)) receptor antagonist. It exhibits significant efficacy in preclinical tests relevant to emesis and depression, highlighting its potential for clinical administration in these areas (Harrison et al., 2001).
Enhancement of Histochemical Reactions
Hydrochloric acid catalyzes the formation of fluorophores in histochemical reactions between gaseous formaldehyde and certain phenylethylamines and indolylethylamines. This process significantly increases fluorescence yield, suggesting its utility in sensitive histochemical demonstrations of tryptamines and phenylethylamines (Björklund & Stenevi, 1970).
Analytical Chemistry Applications
The separation and analysis of flunarizine hydrochloride and its degradation products demonstrate the utility of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in analytical chemistry, particularly in reversed-phase liquid chromatography for drug quality control (El-Sherbiny et al., 2005).
Photophysics and Photodehalogenation Studies
Research on the photodehalogenation of silylated and stannylated phenyl halides, generating triplet and singlet phenyl cations and potentially benzyne, underscores the importance of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in studying the effects of substituents on photophysics and the primary dehalogenation process (Protti et al., 2012).
Design and Synthesis of Water-Soluble Chlorins
The design and synthesis of water-soluble chlorins for use as photosensitizers or fluorophores in biological applications highlight the relevance of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in developing compounds with high water solubility and attractive photophysical properties for biomedical applications (Borbas et al., 2008).
Advanced Materials and Polymer Science
The synthesis of novel fluorinated polyimides demonstrates the role of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in the development of materials with excellent thermal stability, solubility, and mechanical properties, indicating its importance in polymer science and engineering (Yin et al., 2005).
Wirkmechanismus
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, in contact with skin or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with care, using protective gloves/clothing/eye protection/face protection, and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN.ClH/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYWOOZYARFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

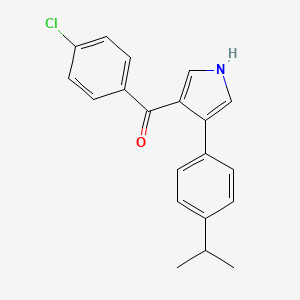

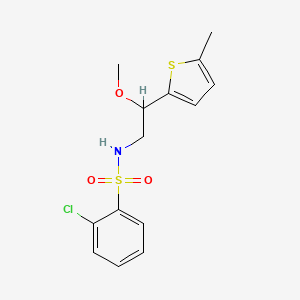

![N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614129.png)





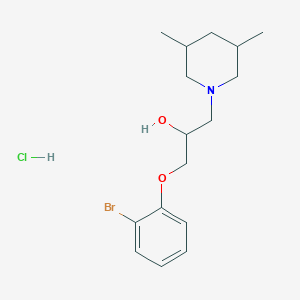
![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2614140.png)
